molecular formula C15H13BrO2 B14877020 3'-Bromo-biphenyl-3-carboxylic acid ethyl ester CAS No. 736989-89-2

3'-Bromo-biphenyl-3-carboxylic acid ethyl ester

Cat. No.: B14877020
CAS No.: 736989-89-2
M. Wt: 305.17 g/mol
InChI Key: LCHYISNZCBQRAI-UHFFFAOYSA-N
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Description

3’-Bromo-biphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H13BrO2. It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and an ethyl ester group is attached to the carboxylic acid at the 3 position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-biphenyl-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Bromo-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-biphenyl-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both a bromine atom and an ethyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

736989-89-2

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)benzoate

InChI

InChI=1S/C15H13BrO2/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2H2,1H3

InChI Key

LCHYISNZCBQRAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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